6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one 6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 1040637-69-1
VCID: VC11938646
InChI: InChI=1S/C22H19ClF2N4O2/c23-18-13-17(5-6-19(18)25)27-9-11-28(12-10-27)22(31)20-7-8-21(30)29(26-20)14-15-1-3-16(24)4-2-15/h1-8,13H,9-12,14H2
SMILES: C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)F
Molecular Formula: C22H19ClF2N4O2
Molecular Weight: 444.9 g/mol

6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one

CAS No.: 1040637-69-1

Cat. No.: VC11938646

Molecular Formula: C22H19ClF2N4O2

Molecular Weight: 444.9 g/mol

* For research use only. Not for human or veterinary use.

6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one - 1040637-69-1

Specification

CAS No. 1040637-69-1
Molecular Formula C22H19ClF2N4O2
Molecular Weight 444.9 g/mol
IUPAC Name 6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-[(4-fluorophenyl)methyl]pyridazin-3-one
Standard InChI InChI=1S/C22H19ClF2N4O2/c23-18-13-17(5-6-19(18)25)27-9-11-28(12-10-27)22(31)20-7-8-21(30)29(26-20)14-15-1-3-16(24)4-2-15/h1-8,13H,9-12,14H2
Standard InChI Key LGASRKCGRGJUHC-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)F
Canonical SMILES C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)F

Introduction

6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound featuring a piperazine ring substituted with a 3-chloro-4-fluorophenyl group and a pyridazinone moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential biological activity, particularly as an antagonist for specific receptors. Its structural complexity allows for interactions with various biological targets, which may lead to therapeutic applications in treating neurological disorders and other diseases.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Catalysts like palladium on carbon may be used for hydrogenation processes. Industrial production might utilize automated reactors and continuous flow systems to enhance efficiency.

Biological Activity and Potential Applications

This compound exhibits potential biological activity, particularly as an antagonist for specific receptors. Its structural features suggest interactions with neurotransmitter systems, making it a candidate for further investigation in treating neurological disorders and other diseases. The combination of functional groups and structural motifs enhances its biological activity profile compared to similar compounds.

Comparison with Similar Compounds

Several compounds share structural similarities with 6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one. Notable examples include:

Compound NameCAS NumberStructural Features
1-Bis(4-fluorophenyl)methyl piperazine27469-60-9Contains piperazine linked to fluorinated phenyl groups; used in calcium antagonists.
4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine2415491-49-3Similar piperazine structure with additional oxane substituent; potential pharmaceutical applications.
3-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine1351610-70-2Features a pyrazole moiety; indicates diverse biological activity potential.

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